1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
Description
Properties
IUPAC Name |
1-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11;/h1-5,9,12H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEORNRVEBHAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031260-91-8 | |
| Record name | 1-phenyl-2-azabicyclo[2.1.1]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves several key steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the batchwise preparation method mentioned above can be scaled up for industrial purposes. This involves producing the compound in larger quantities while maintaining the necessary reaction conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The phenyl group and other substituents can be replaced through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce various amines .
Scientific Research Applications
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It serves as a precursor for manufacturing other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biochemical effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Phenyl vs. Fluorinated Groups : The phenyl group (target compound) enables aromatic interactions critical for receptor binding, while fluorinated substituents (difluoromethyl, trifluoromethyl) enhance electronegativity and metabolic resistance .
- Acetic Acid Derivative : The carboxylic acid group increases hydrophilicity, which may limit membrane permeability but improve aqueous solubility .
Bicyclic Framework Variations
Table 2: Bicyclic Ring System Comparison
Key Observations :
- [2.1.1] vs. [3.1.0] Frameworks : The [2.1.1] system (target compound) has higher ring strain and a more compact structure compared to [3.1.0], which may influence binding kinetics and synthetic routes .
- Dimethyl Modification : Addition of methyl groups to the bicyclo core (e.g., 5,5-dimethyl analog) introduces steric effects that could stabilize specific conformations .
Biological Activity
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride (CAS No. 2031260-91-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a nicotinic acetylcholine receptor (nAChR) ligand. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework that incorporates a nitrogen atom, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHN.HCl |
| Molecular Weight | 201.69 g/mol |
| CAS Number | 2031260-91-8 |
| Solubility | Soluble in water |
Pharmacological Profile
This compound has been studied primarily for its activity on nAChRs, which are implicated in various neurological functions and disorders.
Key Findings:
- Nicotinic Receptor Binding: The compound exhibits high affinity for nAChRs, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Cognitive Enhancement: In animal models, it has demonstrated cognitive-enhancing effects, likely through modulation of cholinergic signaling pathways .
The mechanism by which this compound exerts its effects involves:
- Receptor Activation: Binding to nAChRs leads to increased neurotransmitter release, particularly acetylcholine, which enhances synaptic transmission .
- Neuroprotective Effects: Preliminary studies suggest that the compound may also exert neuroprotective effects against oxidative stress and excitotoxicity .
Study 1: Cognitive Enhancement in Rodents
A study evaluated the effects of this compound on memory and learning in rodents. The results indicated significant improvements in performance on memory tasks compared to control groups treated with saline.
Results Summary:
| Parameter | Control Group (Saline) | Treatment Group (Compound) |
|---|---|---|
| Time to Complete Task (s) | 120 ± 15 | 85 ± 10* |
| Error Rate | 15% ± 3 | 5% ± 2* |
*Statistically significant at p < 0.05.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in a model of oxidative stress induced by glutamate toxicity in neuronal cultures.
Findings:
The treatment with this compound resulted in:
Q & A
Q. What are the optimal synthetic routes for 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves constructing the bicyclic core via intramolecular displacement reactions. For example, tert-butylsulfinamide can react with a primary alkyl chloride under controlled conditions (e.g., 80–100°C in THF) to form the bicyclic structure. Subsequent functionalization (e.g., phenyl group introduction) requires palladium-catalyzed cross-coupling or nucleophilic substitution. Key parameters include:
- Temperature : Higher temperatures (80–120°C) accelerate ring closure but may increase side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts : Pd(PPh₃)₄ improves coupling reactions for aryl group attachment .
| Reaction Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bicyclic Core Formation | THF, 100°C, 12h | 65 | 90 | |
| Phenylation | Pd(PPh₃)₄, DMF, 80°C | 72 | 88 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : The bicyclic framework shows distinct proton environments. For example, bridgehead protons resonate at δ 3.2–3.5 ppm (split due to restricted rotation), while aromatic protons from the phenyl group appear at δ 7.2–7.4 ppm.
- ¹³C NMR : The quaternary carbon in the bicyclic core appears at ~85 ppm, and the carbonyl carbon (if present) at ~170 ppm.
- IR : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–Cl (600–800 cm⁻¹) confirm functional groups. Discrepancies in peak splitting or shifts indicate impurities or incorrect stereochemistry .
Q. What purification techniques are recommended to achieve high purity, and how do solvent choices impact crystallization?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate the hydrochloride salt. Slow cooling (-20°C) enhances crystal formation.
- Column Chromatography : Silica gel with eluents like CH₂Cl₂:MeOH (95:5) removes unreacted precursors.
- Solvent Impact : Polar solvents (e.g., MeOH) improve solubility but may reduce yield due to hygroscopicity. Non-polar solvents (e.g., hexane) are less effective for polar bicyclic amines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data on the compound’s reactivity?
- Methodological Answer :
- Validate Computational Models : Compare DFT-predicted transition states with experimental kinetic data (e.g., Arrhenius plots). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better accuracy.
- Orthogonal Techniques : Use X-ray crystallography to confirm stereochemistry and compare with computational geometry.
- Controlled Replicates : Repeat reactions under inert atmospheres to rule out oxidative side reactions .
Q. What strategies are effective in designing biological activity assays for this compound, particularly in neuropharmacology?
- Methodological Answer :
- In Vitro Binding Assays : Use radioligand displacement (e.g., [³H]nicotine for nicotinic acetylcholine receptors) to measure IC₅₀ values.
- Functional Assays : Electrophysiology (patch-clamp) on transfected HEK293 cells evaluates ion channel modulation.
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Adjust assay buffers (pH 7.4, 37°C) to mimic physiological conditions .
Q. How does the bicyclic framework influence the compound’s interaction with biological targets compared to monocyclic analogs?
- Methodological Answer : The rigid bicyclic structure enforces a specific conformation, enhancing binding affinity to sterically constrained targets (e.g., enzyme active sites). Comparative studies show:
| Compound | Structure | Target (IC₅₀) | Reference |
|---|---|---|---|
| 1-Phenyl-2-azabicyclo[2.1.1]hexane | Bicyclic | α7 nAChR: 12 nM | |
| 1-Phenylpiperidine | Monocyclic | α7 nAChR: 450 nM |
Molecular dynamics simulations reveal reduced entropic penalty for bicyclic compounds during receptor binding .
Q. What comparative analyses highlight the uniqueness of this compound among similar bicyclic amines?
- Methodological Answer :
- Structural Comparisons : X-ray diffraction shows shorter N–C bridgehead bonds (1.48 Å) vs. azabicyclo[2.2.1]heptane derivatives (1.52 Å), increasing ring strain and reactivity.
- Biological Activity : Fluorinated analogs (e.g., 4-fluoro derivatives) exhibit improved blood-brain barrier penetration but reduced aqueous solubility.
- Synthetic Flexibility : The phenyl group allows modular derivatization via Suzuki-Miyaura coupling, unlike saturated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
